3-Phenyl-N-(1,3-thiazol-2-yl)propanamide
Description
3-Phenyl-N-(1,3-thiazol-2-yl)propanamide is a bi-heterocyclic hybrid compound featuring a thiazole ring linked via a propanamide chain to a phenyl group. This scaffold is synthetically versatile, enabling modifications to the aryl group and thiazole moiety to tune physicochemical and biological properties. The compound is synthesized through a convergent approach involving coupling of 3-bromo-N-(1,3-thiazol-2-yl)propanamide with 5-aryl-1,3,4-oxadiazole-2-thiols under polar aprotic conditions .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
3-phenyl-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) |
InChI Key |
ZKZXZGXDSQTZDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC=CS2 |
solubility |
17.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs of 3-Phenyl-N-(1,3-thiazol-2-yl)propanamide, highlighting structural variations and their impact on physical properties:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Methyl (8d) and amino (8g) substituents increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding in 8g). Conversely, nitro groups (8h) elevate thermal stability via resonance effects .
- Thiazole Substitution: Methylation at the 5-position of the thiazole ring (8e vs. 8d) reduces melting points, likely due to steric hindrance disrupting crystal packing .
- Functional Group Impact: Chloro () and amino () groups on the propanamide chain alter lipophilicity and solubility, critical for pharmacokinetics.
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